4-(4-Bromophenylsulfonyl)morpholine
Overview
Description
4-(4-Bromophenylsulfonyl)morpholine is part of a class of compounds known for their potential in various chemical and biological applications. It relates closely to sulfonamides and morpholines, which have wide usage in treating diseases caused by microorganisms due to their antimicrobial properties (Oliveira et al., 2015).
Synthesis Analysis
The synthesis of 4-(4-Bromophenylsulfonyl)morpholine derivatives often involves the interaction of bromoethylsulfonium salts with amino alcohols, leading to the formation of various 1,4-heterocyclic compounds including morpholines in good-to-excellent yields (Yar et al., 2009). Another synthetic approach is electrochemical synthesis, providing a green, one-pot procedure for creating 4-morpholino-2-(arylsulfonyl)benzenamines of potential biological significance (Nematollahi & Esmaili, 2010).
Molecular Structure Analysis
The crystal structure analysis of closely related compounds, like 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, provides insights into the morpholine ring's chair conformation and the inclination angle between the morpholine ring and the butadiene group (Ibiş et al., 2010).
Chemical Reactions and Properties
4-(4-Bromophenylsulfonyl)morpholine is involved in various chemical reactions, including the modulation of antibiotic activity against multidrug-resistant strains and the synthesis of complex heterocyclic compounds through palladium-catalyzed coupling reactions (Oliveira et al., 2015); (Cho, Okamura, & Bolm, 2005).
Physical Properties Analysis
The physical properties of such compounds, particularly crystal and molecular structures, have been detailed, revealing the spatial arrangements and interactions within the molecules (Ibiş et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and potential for forming various derivatives through reactions with different agents, highlight the compound's versatility in chemical synthesis and potential biological applications (Nematollahi & Esmaili, 2010); (Cho, Okamura, & Bolm, 2005).
Scientific Research Applications
Antimicrobial Activity
4-(Phenylsulfonyl)morpholine, a related compound, has been studied for its antimicrobial properties. It exhibits modulating activity against standard and multi-resistant strains of various bacteria and fungi. The most notable effect was observed in the combination of this compound with amikacin against Pseudomonas aeruginosa, leading to a significant reduction in the minimum inhibitory concentration (MIC) of amikacin (Oliveira et al., 2015).
Chemical Synthesis Applications
4-(4-Bromophenylsulfonyl)morpholine and its derivatives have been employed in various chemical syntheses. For instance, the reaction of bromoethylsulfonium salt with amino alcohols, including morpholines, has been used to create six- and seven-membered rings in heterocyclic compounds (Yar et al., 2009). Another example includes the synthesis of complex molecules such as DNA-dependent protein kinase inhibitors, where morpholine derivatives are key intermediates (Rodriguez Aristegui et al., 2006).
Medicinal Chemistry
In the realm of medicinal chemistry, morpholine derivatives, including those related to 4-(4-Bromophenylsulfonyl)morpholine, have shown promise as antimicrobial agents. For example, certain 4-(2-aminoethyl) morpholine derivatives exhibited good inhibitory action against various strains of gram-negative bacteria (Aziz‐ur‐Rehman et al., 2016).
Pharmaceutical Intermediates
Morpholine derivatives serve as crucial intermediates in pharmaceutical synthesis. For instance, 3-fluoro-4-morpholinoaniline, a key intermediate of the antibiotic drug linezolid, was synthesized using a morpholine derivative (Janakiramudu et al., 2017).
Electrochemical Synthesis
Morpholine derivatives have also been applied in electrochemical synthesis. For example, the electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines was carried out by the electrochemical oxidation of 4-morpholinoaniline, illustrating a green, one-pot procedure for synthesizing biologically significant compounds (Nematollahi & Esmaili, 2010).
Safety And Hazards
properties
IUPAC Name |
4-(4-bromophenyl)sulfonylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3S/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJRLABLXQZFAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291448 | |
Record name | 4-(4-bromophenylsulfonyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenylsulfonyl)morpholine | |
CAS RN |
834-67-3 | |
Record name | 4-[(4-Bromophenyl)sulfonyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=834-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 75610 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000834673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 834-67-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75610 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-bromophenylsulfonyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4-Bromobenzene)sulfonyl]morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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